molecular formula C25H32N2O5S B2896417 Butyl 4-(2-(1-tosylpiperidin-2-yl)acetamido)benzoate CAS No. 1021041-15-5

Butyl 4-(2-(1-tosylpiperidin-2-yl)acetamido)benzoate

Cat. No.: B2896417
CAS No.: 1021041-15-5
M. Wt: 472.6
InChI Key: CVKQAJFMPQMDSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Butyl 4-(2-(1-tosylpiperidin-2-yl)acetamido)benzoate is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a benzoate ester linked to a piperidine ring, which is further substituted with a tosyl group and an acetamido group. The presence of these functional groups imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 4-(2-(1-tosylpiperidin-2-yl)acetamido)benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Tosyl Group: The tosyl group is introduced via a sulfonation reaction using tosyl chloride and a base such as pyridine.

    Acetamido Group Addition: The acetamido group is added through an acylation reaction using acetic anhydride or acetyl chloride.

    Esterification: The final step involves the esterification of the benzoic acid derivative with butanol in the presence of a catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

Butyl 4-(2-(1-tosylpiperidin-2-yl)acetamido)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the tosyl group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium azide in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of azides or other substituted derivatives.

Scientific Research Applications

Butyl 4-(2-(1-tosylpiperidin-2-yl)acetamido)benzoate has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly in the development of analgesics and anti-inflammatory agents.

    Biological Studies: The compound can be used to study the interactions with biological targets, such as enzymes and receptors.

    Materials Science: It can be incorporated into polymer matrices to enhance the properties of materials, such as thermal stability and mechanical strength.

Mechanism of Action

The mechanism of action of Butyl 4-(2-(1-tosylpiperidin-2-yl)acetamido)benzoate involves its interaction with specific molecular targets. The tosyl group can act as a leaving group in biochemical reactions, facilitating the formation of covalent bonds with target proteins. The acetamido group can form hydrogen bonds with biological macromolecules, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Butyl 4-(2-(1-piperidinyl)acetamido)benzoate: Lacks the tosyl group, resulting in different chemical reactivity and biological activity.

    Butyl 4-(2-(1-tosylpiperidin-2-yl)acetamido)phenylacetate: Similar structure but with a phenylacetate group instead of a benzoate group, leading to variations in physical and chemical properties.

Uniqueness

Butyl 4-(2-(1-tosylpiperidin-2-yl)acetamido)benzoate is unique due to the presence of both the tosyl and acetamido groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

butyl 4-[[2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]acetyl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N2O5S/c1-3-4-17-32-25(29)20-10-12-21(13-11-20)26-24(28)18-22-7-5-6-16-27(22)33(30,31)23-14-8-19(2)9-15-23/h8-15,22H,3-7,16-18H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVKQAJFMPQMDSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.